
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium,monohydrate, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its complex structure, which includes a central chromium ion coordinated to four thiocyanate ligands and two ammonia molecules. It is commonly used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate typically involves the reaction of chromium(III) salts with ammonium thiocyanate in the presence of ammonia. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
Cr3++4SCN−+2NH3+NH4++H2O→C4H6CrN6S4⋅H4N⋅H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants. The crystallized product is then filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.
Substitution: The thiocyanate ligands can be substituted by other ligands under appropriate conditions.
Complex Formation: It can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Ligands like chloride, bromide, or other thiocyanate derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while substitution reactions may produce new coordination complexes.
Scientific Research Applications
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the precipitation of primary and secondary amines.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of pigments, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate involves its ability to form stable coordination complexes. The central chromium ion can interact with various ligands, influencing the compound’s reactivity and stability. The thiocyanate ligands play a crucial role in stabilizing the chromium center and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Ammonium tetraisothiocyanatodiamminechromate(III), hydrate
- Ammonium peineckate monohydrate
- Ammonium Reineckate Monohydrate
Uniqueness
Chromate(1-), diamminetetrakis(thiocyanato-kN)-, ammonium, monohydrate is unique due to its specific coordination environment and the presence of both ammonia and thiocyanate ligands. This combination imparts distinct chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C4H10CrN7OS4 |
|---|---|
Molecular Weight |
352.4 g/mol |
InChI |
InChI=1S/4CNS.Cr.H3N.2H2N.H2O/c4*2-1-3;;;;;/h;;;;;1H3;3*1H2/q4*-1;+5;;2*-1;/p+1 |
InChI Key |
BURQANFHNGEDRM-UHFFFAOYSA-O |
Canonical SMILES |
C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[NH4+].[NH2-].[NH2-].O.[Cr+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


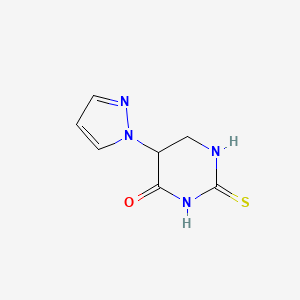
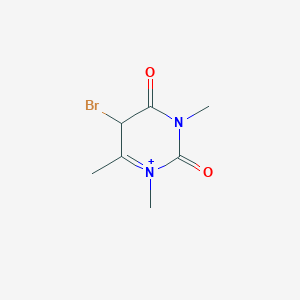
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
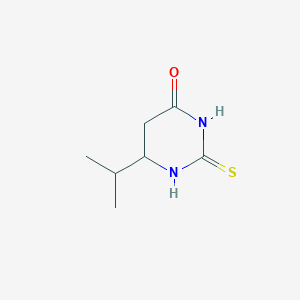

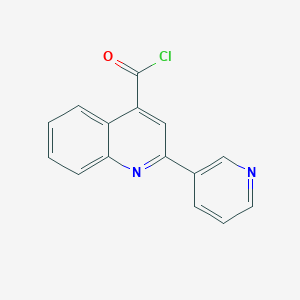
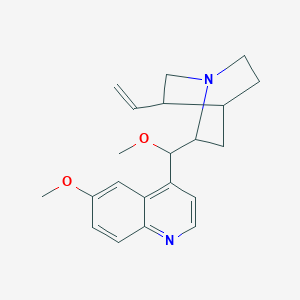
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)
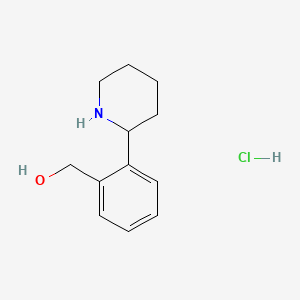
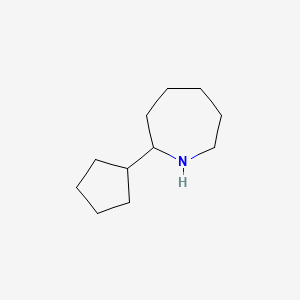

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
